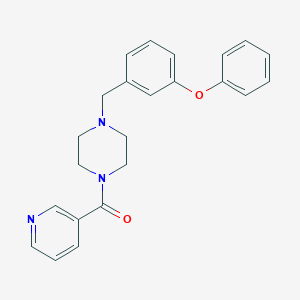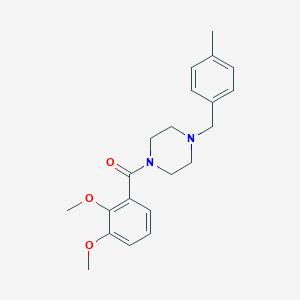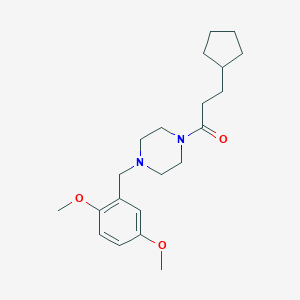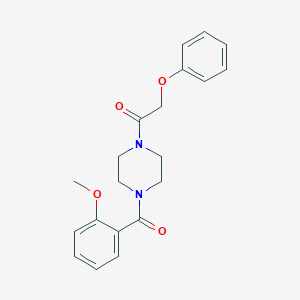
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as MPDP, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in medicinal chemistry for their diverse biological activities.
作用机制
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but several studies have suggested that it may act through multiple targets in the central nervous system. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been reported to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of neuronal excitability and synaptic plasticity. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to inhibit the activity of pro-inflammatory cytokines and oxidative stress markers, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been reported to exert various biochemical and physiological effects in preclinical studies. In animal models, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in the brain, which suggests its potential as a neuroprotective agent. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been reported to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to reduce nociceptive responses in animal models of pain, which suggests its potential as an analgesic agent.
实验室实验的优点和局限性
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is also relatively easy to synthesize and can be obtained in high yields using standard laboratory techniques. However, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has some limitations for lab experiments, including its potential toxicity and limited availability. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is a novel compound that has not yet been extensively studied in humans, and its safety profile is not fully understood. Furthermore, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is not commercially available and must be synthesized in the laboratory, which may limit its accessibility for some researchers.
未来方向
There are several future directions for the research on 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets in the brain. Another direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, future research could focus on the optimization of the synthesis method for 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine and the development of novel derivatives with improved pharmacological properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine in humans, which may pave the way for its use as a therapeutic agent in the future.
合成方法
The synthesis of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine involves the condensation reaction between 2-methoxybenzoyl chloride and phenoxyacetic acid, followed by the reaction with piperazine in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine. This synthesis method has been reported in several research articles and is considered a reliable method for obtaining high yields of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine.
科学研究应用
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been extensively studied for its potential therapeutic applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been reported to possess anticonvulsant, anxiolytic, and analgesic properties, which make it a promising candidate for the treatment of epilepsy, anxiety disorders, and chronic pain. In medicinal chemistry, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been used as a lead compound for the design and synthesis of novel piperazine derivatives with improved pharmacological properties.
属性
分子式 |
C20H22N2O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-10-6-5-9-17(18)20(24)22-13-11-21(12-14-22)19(23)15-26-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChI 键 |
DYOGBCYJUIPTIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




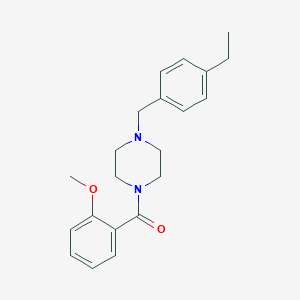
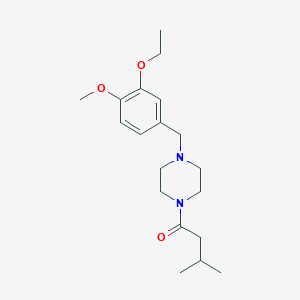
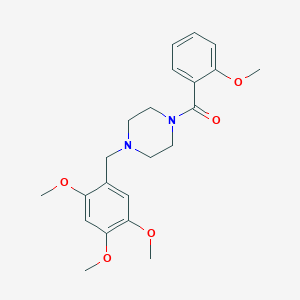
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)

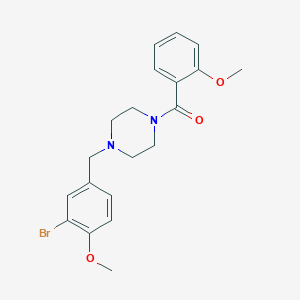
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)



